1,2,3-Trifluoro-5-(trichloromethyl)benzene
Overview
Description
Scientific Research Applications
Polymer Science Applications
In polymer sciences, the complexation properties of trifluoromethanesulphonates (triflates) have been studied, demonstrating their solvation capabilities with conjugate acids in solvents like dichloromethane and acetonitrile. This research has implications for the synthesis of ethylenic compounds and ethers, highlighting the utility of triflates in polymerization processes (Souverain et al., 1980). Additionally, the development of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer adopting an A2 + B3 approach showcases the role of trifluoromethyl-activated monomers in creating high molecular weight polymers with excellent thermal stability (Banerjee et al., 2009).
Organic Chemistry and Catalysis
In organic chemistry, the trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents has been catalyzed by methyltrioxorhenium, showcasing the electrophilic trifluoromethylation capabilities and the generation of various aromatic compounds with high yields (Mejía & Togni, 2012). Another study focused on the electrochemical fluorination of trifluoromethyl-substituted benzenes, leading to perfluorocyclohexane derivatives, demonstrating the potential for creating fluorinated compounds through electrochemical methods (Yonekura et al., 1976).
Materials Science and Sensing
In materials science, the formation of a surface covalent organic framework (COF) based on polyester condensation has been achieved, revealing a novel COF with hexagonal cavities, which has implications for materials design and synthesis (Marele et al., 2012). Furthermore, the development of a fluorescent chemo-sensor for the selective sensing and capture of picric acid demonstrates the potential for designing materials with specific sensing capabilities, leveraging the properties of trifluoromethyl groups (Vishnoi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1,2,3-trifluoro-5-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBJWXFUPBWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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